molecular formula C29H32ClN3O7S B15088401 Atto Thio12

Atto Thio12

Cat. No.: B15088401
M. Wt: 602.1 g/mol
InChI Key: CNHBWUJLSIHMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atto Thio12: is a fluorescent dye closely related to the well-known rhodamines. It is characterized by a high yield of triplet formation and moderate hydrophilicity. After coupling to a substrate, the dye carries a net electrical charge of +1. In solution, its fluorescence can be efficiently excited in the range of 560 - 590 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Atto Thio12 can be synthesized through various chemical reactions involving the coupling of the dye to different substrates. The dye is available in different derivatives such as NHS-ester, maleimide, and phalloidin . The preparation of labeling solutions involves dissolving the dye in anhydrous and amine-free solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The dye is then purified and formulated into different derivatives for various applications .

Properties

Molecular Formula

C29H32ClN3O7S

Molecular Weight

602.1 g/mol

IUPAC Name

[9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-6-(dimethylamino)thioxanthen-3-ylidene]-dimethylazanium;perchlorate

InChI

InChI=1S/C29H31N3O3S.ClHO4/c1-30(2)19-12-14-23-25(17-19)36-26-18-20(31(3)4)13-15-24(26)28(23)21-9-6-7-10-22(21)29(35)32(5)16-8-11-27(33)34;2-1(3,4)5/h6-7,9-10,12-15,17-18H,8,11,16H2,1-5H3;(H,2,3,4,5)

InChI Key

CNHBWUJLSIHMSI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3S2)C4=CC=CC=C4C(=O)N(C)CCCC(=O)O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.